molecular formula C10H19BO2 B1522293 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 331958-92-0

2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1522293
CAS No.: 331958-92-0
M. Wt: 182.07 g/mol
InChI Key: RGCTUSLNTQXCHW-UHFFFAOYSA-N
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Description

2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C10H19BO2 and its molecular weight is 182.07 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-but-3-enyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BO2/c1-6-7-8-11-12-9(2,3)10(4,5)13-11/h6H,1,7-8H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCTUSLNTQXCHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675347
Record name 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331958-92-0
Record name 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered attention due to its unique chemical structure and potential biological activities. This compound features a boron atom within a dioxaborolane ring, which is substituted with a butenyl group. The biological activity of this compound is primarily attributed to the reactivity of the boron atom and its ability to form stable complexes with various biological molecules.

The molecular formula of this compound is C10H19BO2C_{10}H_{19}BO_2 with a molecular weight of approximately 182.07 g/mol. Its structure allows for various chemical reactions including oxidation, reduction, and substitution reactions.

The mechanism by which this compound exerts its biological effects involves:

  • Interaction with Biological Targets : The boron atom can interact with nucleophilic sites in proteins and nucleic acids, potentially leading to alterations in their function.
  • Neutron Capture in BNCT : In the context of Boron Neutron Capture Therapy (BNCT), the boron atom captures thermal neutrons and undergoes a nuclear reaction that produces high-energy alpha particles and lithium nuclei. This process can selectively destroy cancer cells while sparing surrounding healthy tissue .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

Studies have shown that organoboron compounds can inhibit tumor growth. For example:

  • In Vitro Studies : Compounds similar to this compound have been tested against various cancer cell lines. Results indicated significant growth inhibition at micromolar concentrations .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities:

  • Oxidative Stress Reduction : In cellular models exposed to oxidative stressors, the compound demonstrated the ability to reduce reactive oxygen species (ROS) levels .

Case Studies

Several case studies highlight the biological implications of this compound:

  • Study on Anticancer Properties :
    • Researchers synthesized derivatives of this compound and evaluated their effects on human liver cancer cells. The findings revealed that certain derivatives exhibited potent cytotoxicity without affecting normal liver cells .
  • Antioxidant Activity Assessment :
    • A study assessing the antioxidant potential showed that the compound could effectively scavenge free radicals in vitro. The results suggest potential applications in preventing oxidative damage in cellular systems .

Data Tables

Biological ActivityObservationsReference
Antitumor ActivitySignificant growth inhibition in cancer cell lines
Antioxidant PropertiesReduction of ROS levels in oxidative stress models

Scientific Research Applications

Organic Synthesis

1.1 Boron Reagents in Organic Chemistry
Boron compounds like BOD are widely used as reagents in organic synthesis due to their ability to form stable complexes with various substrates. BOD serves as a versatile boron source for the preparation of allylic and homoallylic alcohols through reactions such as:

  • Borylation : BOD can be used in the borylation of alkenes, allowing for the introduction of boron into organic molecules. This process facilitates further transformations into alcohols or other functional groups.
  • Cross-Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions where it acts as a coupling partner with aryl halides to form biaryl compounds. This is particularly valuable in the pharmaceutical industry for synthesizing complex molecules.

Material Science

2.1 Polymer Chemistry
BOD's reactivity allows it to play a role in the development of new polymeric materials. Its ability to form cross-linked structures can be exploited in:

  • Synthesis of Boron-Doped Polymers : These materials exhibit enhanced thermal and mechanical properties, making them suitable for high-performance applications.
  • Photoresponsive Polymers : Incorporating BOD into polymer matrices can lead to materials that change properties upon exposure to light, which is useful in smart materials and devices.

Agrochemicals

3.1 Development of Pesticides
Boron compounds have been explored for their potential use in agrochemicals. BOD can be modified to create new pesticides that are more effective or environmentally friendly. Its role as a boron source can enhance the efficacy of certain herbicides and fungicides.

Medicinal Chemistry

4.1 Drug Development
The incorporation of boron into drug molecules has been shown to improve their biological activity and selectivity. BOD can be used in:

  • Designing Anticancer Agents : Boron-containing compounds have shown promise in targeting cancer cells more effectively due to their unique interaction mechanisms.
  • Synthesis of Boron Neutrons Capture Therapy (BNCT) Agents : BOD can be utilized in developing agents for BNCT, a targeted cancer treatment that relies on boron compounds' ability to capture thermal neutrons.

Case Studies and Research Findings

Application AreaStudy/FindingsReference
Organic SynthesisDemonstrated effectiveness in Suzuki-Miyaura coupling reactions leading to complex biaryls.
Material ScienceDevelopment of thermally stable polymers through cross-linking with BOD derivatives.
AgrochemicalsEnhanced efficacy of boron-modified herbicides tested against common weeds.
Medicinal ChemistryInvestigation into boron compounds for selective targeting of cancer cells showed promising results.

Preparation Methods

General Synthetic Strategy

The preparation of 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the installation of the pinacol boronate ester group onto an allylic or vinyl precursor containing the but-3-en-1-yl moiety. The common synthetic approach is a transition-metal-catalyzed borylation or diboration of an appropriate alkene or alkyne substrate, followed by purification steps to isolate the desired boronate ester.

Palladium-Catalyzed Borylation Using gem-Diborylalkanes

A key method involves the palladium-catalyzed coupling of gem-diborylalkanes with allylic substrates under inert atmosphere, as described in recent literature:

  • Reagents and Conditions:

    • Catalyst: Pd2(dba)3 (2.5–5 mol%)
    • Ligand: P(Cy)Ph2 (10–20 mol%)
    • Substrate: Allylic halide or equivalent (1 equiv)
    • Diborylalkane: bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methane (2 equiv)
    • Base: KOH (2 M aqueous, 2 equiv) when substituted gem-diborylalkanes are used
    • Solvent: Tetrahydrofuran (THF)
    • Temperature: Room temperature to 50 °C
    • Time: 24 hours
  • Procedure Summary:

    • In an oven-dried Schlenk flask under argon, the palladium catalyst and ligand are combined with the gem-diborylalkane and base in THF.
    • After stirring for 10 minutes, the allylic substrate is added.
    • The mixture is stirred for 24 hours at the specified temperature.
    • Reaction progress is monitored by thin-layer chromatography (TLC) or ^1H NMR.
    • Upon completion, the mixture is diluted with petroleum ether and filtered through a short silica pad.
    • The crude product is purified by rapid silica gel chromatography using a gradient of ethyl acetate/petroleum ether.
  • Outcome:

    • This method yields the desired this compound in moderate to good yields (typically 60–75%).
    • The reaction tolerates various substitutions on the allylic substrate and gem-diborylalkane.

Hydroboration of 1,3-Dienes or Alkenes with Pinacolborane

Another approach involves the hydroboration of terminal alkenes or dienes with pinacolborane (HBpin) in the presence of transition-metal catalysts such as platinum or rhodium complexes:

  • Typical Reaction:

    • Substrate: But-3-en-1-yl-containing alkene or diene
    • Boron source: Pinacolborane (HBpin)
    • Catalyst: [Pt(PPh3)4] or Rh-based catalysts
    • Solvent: Toluene or THF
    • Temperature: Room temperature to 80 °C
    • Time: Several hours (12–24 h)
  • Mechanism:

    • The metal catalyst activates the B–H bond of pinacolborane.
    • Selective syn-addition of the boron moiety across the alkene double bond occurs, yielding the boronate ester.
    • This method often provides high regio- and stereoselectivity.
  • Advantages:

    • Straightforward and efficient.
    • Can be scaled up for gram-scale synthesis.
    • Compatible with various functional groups.

Platinum-Catalyzed Diboration of Alkynes Followed by Functionalization

An alternative synthetic route involves platinum-catalyzed diboration of alkynes to form bis-borylated intermediates, which can be selectively functionalized to yield the target compound or its derivatives:

  • Reaction Conditions:

    • Catalyst: [Pt(PPh3)4]
    • Substrate: Symmetrical or unsymmetrical alkynes (e.g., 1,3-diyne derivatives)
    • Boron source: Bis(pinacolato)diboron (B2pin2)
    • Solvent: Toluene or THF
    • Temperature: Room temperature
    • Time: 24 hours
  • Process:

    • The diboration adds two boronate groups across the alkyne triple bond.
    • Subsequent selective functionalization (e.g., hydrosilylation, Suzuki coupling) modifies one boryl group to introduce the but-3-en-1-yl substituent.
    • This method allows access to multifunctionalized boronates.

Summary Table of Preparation Methods

Method Catalyst(s) Boron Source Substrate Type Conditions Yield Range Notes
Pd-catalyzed coupling with gem-diborylalkanes Pd2(dba)3 + P(Cy)Ph2 bis(pinacolato)diboronate Allylic halides THF, 50 °C, 24 h 60–75% Requires inert atmosphere; mild conditions
Hydroboration with pinacolborane Pt or Rh complexes Pinacolborane (HBpin) Terminal alkenes/dienes Toluene or THF, RT–80 °C, 12–24 h Moderate to high High regioselectivity; scalable
Pt-catalyzed diboration of alkynes [Pt(PPh3)4] Bis(pinacolato)diboron Alkynes (1,3-diynes) Toluene/THF, RT, 24 h Variable Enables multifunctionalized boronate synthesis

Research Findings and Optimization Notes

  • The palladium-catalyzed method benefits from careful control of catalyst loading and ligand choice; increasing ligand equivalents improves yield and selectivity.
  • Base addition (e.g., KOH) is critical when using substituted gem-diborylalkanes to facilitate transmetallation steps.
  • Hydroboration reactions using platinum catalysts show excellent selectivity for the terminal alkene position, avoiding over-reduction or side reactions.
  • The platinum-catalyzed diboration approach offers a versatile platform for further functionalization, enabling complex molecule synthesis.

Analytical Characterization

  • Products are typically characterized by ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS).
  • Boron-attached carbons often show broadened or absent signals in ^13C NMR due to quadrupolar relaxation effects of boron nuclei.
  • TLC and NMR monitoring are standard for reaction progress.

Q & A

Q. What are the standard synthetic routes for preparing 2-(but-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and what experimental conditions are critical?

The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronylation of the alkene precursor. A common method involves reacting a butenyl halide with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in anhydrous 1,4-dioxane or THF at 80–100°C for 12–24 hours . Catalyst purity (<0.5% moisture) and inert atmosphere (N₂/Ar) are critical to prevent boronate hydrolysis. Post-reaction purification via silica gel chromatography (hexane/EtOAc) ensures removal of unreacted boron reagents.

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Key techniques include:

  • ¹¹B NMR : A singlet near δ 30–35 ppm confirms the dioxaborolane moiety .
  • ¹H/¹³C NMR : The butenyl group shows vinyl protons (δ 5.0–6.0 ppm) and allylic carbons (δ 115–125 ppm).
  • Mass spectrometry (HRMS) : Exact mass analysis (C₁₀H₁₉BO₂⁺, calc. 190.1472) validates molecular composition .
  • X-ray crystallography (if crystalline): Resolves spatial arrangement of the alkenyl-boronate group .

Q. How should this compound be stored to maintain stability, and what degradation products form under suboptimal conditions?

Store under inert gas (Ar) at –20°C in anhydrous solvents (e.g., THF, DCM). Exposure to moisture or protic solvents leads to hydrolysis, forming the boronic acid derivative (butenylboronic acid) and pinacol . Thermal degradation (>120°C) may generate cyclic boroxines, detectable via TLC or ¹¹B NMR .

Advanced Research Challenges

Q. How can reaction efficiency be optimized in cross-coupling applications, and what factors limit yield?

Catalytic systems (e.g., Pd(OAc)₂ with SPhos ligand) improve coupling efficiency in aryl-alkenyl bond formation. Key variables:

  • Solvent polarity : Non-polar solvents (toluene) favor oxidative addition but slow transmetallation; DMF increases rate but risks side reactions .
  • Base selection : Cs₂CO₃ outperforms K₂CO₃ in sterically hindered systems .
  • Substrate stoichiometry : Excess boronate (1.5 equiv) compensates for competing protodeboronation .

Q. How to resolve contradictions in reported catalytic activities for this compound in polymer synthesis?

Discrepancies in catalytic turnover may arise from:

  • Trace oxygen : Degrades Pd catalysts; use rigorous degassing (freeze-pump-thaw cycles) .
  • Ligand effects : Bulky ligands (XPhos) suppress β-hydride elimination in alkenyl boronate coupling .
  • Polymer chain length : Longer chains increase steric hindrance, reducing reactivity; kinetic studies (e.g., in situ IR) can identify rate-limiting steps .

Q. What strategies enable the use of this compound in stereoselective synthesis?

Chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed hydroboration) can induce stereocontrol. For example:

  • Chiral phosphine ligands (e.g., Binap) in Pd-catalyzed couplings yield enantiomerically enriched alkenes .
  • Dynamic kinetic resolution : Exploit boronate’s reversible binding to chiral catalysts .

Q. What mechanistic insights explain its reactivity in photoinduced transformations?

UV-vis studies reveal that the alkenyl group undergoes [2+2] cycloaddition under UV light (λ = 254 nm), forming bicyclic intermediates. Transient absorption spectroscopy identifies a triplet excited state (τ = 2–5 ns) as the reactive species . Quenching experiments with TEMPO confirm radical pathways in some systems .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

  • Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Conduct reactions in a fume hood; boronate esters release CO₂ upon hydrolysis, posing aspiration risks .
  • Waste disposal: Neutralize with aqueous NaOH (1 M) before incineration .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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